2,4-Diamino-6-(5-trifluoromethylphenyl)thioquinazoline
Overview
Description
2,4-Diamino-6-(5-trifluoromethylphenyl)thioquinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a thioquinazoline derivative, which makes it a promising candidate for the development of new drugs.
Scientific Research Applications
1. Antimicrobial and Antitubercular Activities
The derivatives of 2,4-diaminoquinazoline, including those similar to 2,4-Diamino-6-(5-trifluoromethylphenyl)thioquinazoline, have been extensively studied for their antimicrobial properties. For instance, studies have shown that these compounds can act as potent inhibitors against pathogens like Pneumocystis carinii and Toxoplasma gondii by targeting dihydrofolate reductase (DHFR), an enzyme crucial for pathogen survival (Gangjee et al., 2008). Further research has expanded this understanding, demonstrating their effectiveness against Mycobacterium tuberculosis, which suggests potential applications in treating tuberculosis (Odingo et al., 2014).
2. Anticancer Research
The modification of 2,4-diaminoquinazoline structures has led to the synthesis of compounds with potential anticancer properties. Research has focused on designing derivatives that exhibit significant potency against cancer cell lines, such as human colon carcinoma HCT116 and human hepatocellular carcinoma HEP-G2 (Al-Romaizan et al., 2019). These findings suggest that with further development, 2,4-diaminoquinazoline derivatives could become valuable tools in cancer therapy.
3. Antiplatelet and Antiphlogistic Activities
The introduction of certain substituents in the 2,4-diaminoquinazoline framework has resulted in compounds with potent antiplatelet activity, resembling that of aspirin, and significant anti-inflammatory effects (Brullo et al., 2012). These properties indicate potential therapeutic applications in cardiovascular diseases and inflammatory disorders.
4. Antifungal Applications
Some derivatives of 2,4-diaminoquinazoline have demonstrated promising antifungal activities. Studies focusing on novel synthesis methods and molecular modifications have yielded compounds effective against fungal species like Aspergillus niger and Penicillium notatum (Gupta, 2011). This research area holds potential for the development of new antifungal agents.
5. Histone Lysine Methyltransferase Inhibition
Research has identified 2,4-diaminoquinazoline derivatives as inhibitors of histone lysine methyltransferase G9a, an enzyme involved in chromatin remodeling. These findings are significant as they open new avenues for investigating the roles of G9a in gene expression and potential therapeutic applications (Liu et al., 2009).
properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]sulfanylquinazoline-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4S/c16-15(17,18)8-2-1-3-9(6-8)23-10-4-5-12-11(7-10)13(19)22-14(20)21-12/h1-7H,(H4,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQQHTILCQZRGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC3=C(C=C2)N=C(N=C3N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199145 | |
Record name | WR 159412 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51123-99-0 | |
Record name | WR 159412 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051123990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS003115820 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305782 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | WR 159412 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-((3-(TRIFLUOROMETHYL)PHENYL)THIO)-2,4-QUINAZOLINEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAL3KJ3AZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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